4-(Azepane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
4-(Azepane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes an azepane ring, a cyclopropyl group, a methylsulfanyl group, and a pyridine ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of the Azepane Ring: The azepane ring is attached through a nucleophilic substitution reaction, where an azepane derivative reacts with the pyridine intermediate.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction, typically using methylthiol or a related reagent.
Formation of the Carbonitrile Group: The carbonitrile group is formed through a cyanation reaction, often using cyanogen bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Azepane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the azepane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
4-(Azepane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Industrial Applications: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Azepane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidine-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile
- 4-(Morpholine-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile
- 4-(Pyrrolidine-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Uniqueness
4-(Azepane-1-carbonyl)-6-cyclopropyl-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(azepane-1-carbonyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-22-16-14(11-18)13(10-15(19-16)12-6-7-12)17(21)20-8-4-2-3-5-9-20/h10,12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDKYQHHFWMQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(=O)N3CCCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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